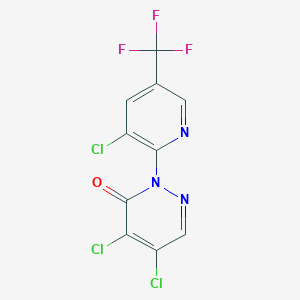

4,5-Dichloro-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Dichloro-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to its pyridinyl and pyridazinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3(2H)-pyridazinone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyridinyl and pyridazinone precursors.

Chlorination: The pyridinyl precursor is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.

Cyclization: The chlorinated and trifluoromethylated intermediates are then subjected to cyclization reactions under controlled conditions to form the final pyridazinone structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction efficiency.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing chlorine.

Substitution: Formation of substituted derivatives with new functional groups replacing chlorine.

Scientific Research Applications

4,5-Dichloro-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3(2H)-pyridazinone has several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

Agrochemicals: Use as a precursor for synthesizing herbicides or pesticides.

Material Science: Application in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 4,5-Dichloro-2-(2-pyridinyl)-3(2H)-pyridazinone

- 3-Chloro-5-(trifluoromethyl)-2-pyridinyl-4,5-dichloro-3(2H)-pyridazinone

Uniqueness

4,5-Dichloro-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3(2H)-pyridazinone is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Biological Activity

4,5-Dichloro-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3(2H)-pyridazinone, also known by its CAS number 2379918-50-8, is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H5Cl3F3N3

- Molar Mass : 342.53 g/mol

- Chemical Structure : The compound features a pyridazine core substituted with dichloro and trifluoromethyl groups, which significantly influence its biological activity.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the mesenchymal–epithelial transition factor (c-Met) protein kinase, which is implicated in various cancers.

- Efficacy : In vitro assays demonstrated that derivatives of this compound exhibited potent inhibition of c-Met with IC50 values as low as 0.005 µM, comparable to established drugs like Savolitinib .

2. Anti-Angiogenic Properties

The compound has also been investigated for its anti-angiogenic effects. A study indicated that it effectively inhibited VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs).

- Mechanism : The anti-angiogenic activity is attributed to the compound's ability to disrupt endothelial cell signaling pathways critical for angiogenesis .

Case Studies

- Inhibition of c-Met : A clinical candidate derived from similar scaffolds demonstrated significant antitumor activity in preclinical models of non-small cell lung cancer (NSCLC) and renal cell carcinoma .

- VEGF Inhibition : In cellular assays, the compound showed excellent inhibition rates against VEGF-induced proliferation, suggesting its utility in treating diseases characterized by aberrant angiogenesis .

Data Tables

Properties

IUPAC Name |

4,5-dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl3F3N3O/c11-5-1-4(10(14,15)16)2-17-8(5)19-9(20)7(13)6(12)3-18-19/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMQUCPMWBBHBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N2C(=O)C(=C(C=N2)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl3F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.